![molecular formula C9H9ClO3S B1521298 3-Acetyl-4-methylbenzene-1-sulfonyl chloride CAS No. 1152590-15-2](/img/structure/B1521298.png)
3-Acetyl-4-methylbenzene-1-sulfonyl chloride
Overview
Description
3-Acetyl-4-methylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H9ClO3S and a molecular weight of 232.68 . It is a derivative of toluene and contains a sulfonyl chloride (−SO2Cl) functional group .
Synthesis Analysis
The synthesis of similar compounds like p-acetaminobenzenesulfonyl chloride has been reported through combined chlorosulfonation by HClSO3 and PCl5 . The molar ratio of HSO3Cl to acetanilide (the main raw material) can be decreased from 4.96 to 2.1 using CCl4 as the diluent . Addition of a small amount of NH4Cl was found to significantly increase the yield .Molecular Structure Analysis
The molecular structure of 3-Acetyl-4-methylbenzene-1-sulfonyl chloride consists of a benzene ring with a sulfonyl chloride (−SO2Cl) functional group, a methyl group (−CH3), and an acetyl group (−COCH3) attached to it .Chemical Reactions Analysis
While specific reactions involving 3-Acetyl-4-methylbenzene-1-sulfonyl chloride are not available, sulfonyl chlorides are generally known to react with alcohols to form toluenesulfonate esters . They can also be used to prepare sulfonamides from amines .Scientific Research Applications
Alzheimer’s Disease Research
Research has synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, initiated by the reaction with 4-methylbenzenesulfonyl chloride. These derivatives were found to exhibit inhibitory effects on acetylcholinesterase, an enzyme associated with Alzheimer's disease. One compound, in particular, showed significant inhibitory activity, suggesting potential as a lead structure for designing potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Catalysis Research
A study involving the sulfonation of swelling mesoporous polydivinylbenzenes by chlorosulfonic acid resulted in the synthesis of efficient and stable solid acid catalysts. These catalysts, with high surface area and mesoporosity, demonstrated superior performance in various esterifications and acylation reactions compared to other catalysts (Liu et al., 2010).
Antibacterial Agents
Sulfonamides bearing benzodioxane moiety were synthesized starting with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzenesulfonyl chloride. These compounds showed potent therapeutic potential against various Gram-negative and Gram-positive strains, indicating their use as valuable antibacterial agents (Abbasi et al., 2016).
Water Pollution Control
In a study on photocatalytic oxidation of organic pollutants in water, the use of catalysts like FeCl3 was explored. The research demonstrated significant pollutant reduction, indicating the potential of such catalysts in controlling water pollution (Domínguez et al., 1998).
Drug Synthesis
An alternative synthetic process for p-acetaminobenzenesulfonyl chloride was developed, which is a key step in the production of sulfanilamide, a widely used sulfonamide medicine. This process, involving partial substitution of HSO3Cl by PCl5, achieved high yields and posed fewer environmental concerns (Tan et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-acetyl-4-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-6-3-4-8(14(10,12)13)5-9(6)7(2)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMOWRGOMJSUQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-methylbenzene-1-sulfonyl chloride | |
CAS RN |
1152590-15-2 | |
Record name | 1152590-15-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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